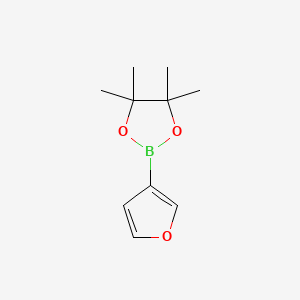

2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a furan ring, which is a five-membered aromatic heterocycle, attached to a 1,3,2-dioxaborolane moiety. The dioxaborolane ring is characterized by the presence of two oxygen atoms and one boron atom, which is further substituted with tetramethyl groups. This structure is of interest due to the potential reactivity of the boron center and the aromatic furan ring.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the synthesis of nitrogen-rich energetic monoanionic salts containing a furan moiety involves the use of multinuclear NMR and IR spectroscopy, as well as differential scanning calorimetry (DSC) and elemental analyses . Another approach for synthesizing furan derivatives is the catalytic dehydration-hydrogenation of diformylfuran dioxime over Rh/HZSM-5, which results in high yields of bis(aminomethyl)furan . Additionally, furan compounds can be synthesized by reacting furoin with saturated dihalides in an alkali environment, as demonstrated in the preparation of 2,3-di(furan-2-yl)-5,6-dihydro-1,4-dioxine .

Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 2,4-furfurylidene-D-sorbitol and its tetra-methyl ether was established through detailed NMR analysis and confirmed by in silico studies using Density Functional Theory (DFT) and classical molecular dynamics . Similarly, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was determined using single-crystal X-ray diffraction, revealing a tetracoordinated boron atom .

Chemical Reactions Analysis

Furan derivatives can participate in a variety of chemical reactions. For instance, the synthesis of 2,5-di- and 2,3,4,5-tetraferrocenyl-substituted furans involves the Negishi C,C cross-coupling protocol, and their electronic and electrochemical properties can be investigated through cyclic voltammetry and in situ UV-vis/NIR spectroscopy . The Feist-Bénary addition-elimination reaction is another method used to construct tetrasubstituted furans from nitroallylic acetates and 1,3-dicarbonyl/α-activating ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the energetic salts of 3,4-bis(1H-tetrazolyl)furoxan exhibit densities ranging from 1.56 to 1.85 g·cm−3 and have excellent thermal stability . The radical scavenging activity of furan derivatives, such as 2,4-furfurylidene-D-sorbitol, can be assessed using assays like the 2-deoxyribose degradation assay . Additionally, the electrochemical communication in furan derivatives can be studied through electrochemical measurements, revealing insights into electron delocalization within the heterocyclic core systems .

Scientific Research Applications

-

Furan Platform Chemicals Beyond Fuels and Plastics

- Field : Green Chemistry

- Summary : This compound is part of the furan platform chemicals (FPCs) that are directly available from biomass . The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

- Methods : The exhaustive reduction of both 2,5-functional ring substituents can result in the formation of DMF .

- Results : This compound has excellent characteristics as fuel for internal combustion engines and can replace gasoline .

-

Regiospecific Synthesis of Polysubstituted Furans

- Field : Organic Chemistry

- Summary : Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates .

- Methods : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .

- Results : The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .

-

Synthesis of 3-Aryl-3-(Furan-2-yl)propenoic Acid Derivatives

- Field : Organic Synthesis

- Summary : A novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed .

- Methods : The synthesis is based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

- Results : The method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans .

-

Synthesis of Diversely Substituted 2-(Furan-3-yl)acetates

- Field : Organic Chemistry

- Summary : A novel synthesis of diversely substituted 2-(furan-3-yl)acetates via palladium-catalyzed one-pot multi-component reactions of allenols, aryl iodides, alcohols, and carbon monoxide has been developed .

- Methods : The formation of the title compounds features a cascade process combining carbonylation of aryl iodides .

- Results : This method provides a new pathway for the synthesis of diversely substituted 2-(furan-3-yl)acetates .

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and Study of Their Antimicrobial Activity

- Field : Medicinal Chemistry

- Summary : Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH affords products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

- Methods : According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .

- Results : Starting compounds and their hydroarylation products, at a concentration of 64 µg/mL, demonstrate good antimicrobial activity against yeast-like fungi Candida albicans . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBLRYUFNBABGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378822 | |

| Record name | 3-Furanboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

248924-59-6 | |

| Record name | 3-Furanboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)